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thiadiazol-2-amine

Cat. No.: B1348853 Get Quote

The 1,3,4-thiadiazole ring is a prominent five-membered heterocycle that has garnered

significant attention in medicinal chemistry. Its unique structural and electronic properties,

including its high aromaticity and ability to act as a hydrogen bond acceptor, contribute to its

remarkable in vivo stability and diverse pharmacological activities.[1][2] The 1,3,4-thiadiazole

nucleus is considered a bioisostere of pyrimidine, a core component of nucleobases, which

may explain its ability to interfere with DNA replication processes in rapidly proliferating cells.[3]

This scaffold is a key component in a variety of established drugs and serves as a versatile

pharmacophore in the development of novel therapeutic agents with a wide range of biological

activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant

properties.[2][4]

This technical guide focuses on a specific derivative, 5-(4-chlorophenyl)-N-methyl-1,3,4-

thiadiazol-2-amine (IUPAC name), with the molecular formula C9H8ClN3S. This compound

combines the established bioactivity of the 5-aryl-1,3,4-thiadiazol-2-amine core with a 4-

chlorophenyl substituent at the 5-position and an N-methyl group at the 2-amino position. The

presence of the chlorophenyl group is often associated with enhanced cytotoxic activity in

various cancer cell lines.[5][6] This guide will provide a comprehensive overview of the

synthesis, characterization, and, most notably, the anticancer properties and mechanism of

action of this compound and its close analogs, tailored for researchers and professionals in

drug discovery and development.
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The synthesis of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is typically achieved

through a multi-step process, beginning with the formation of the core 2-amino-5-(4-

chlorophenyl)-1,3,4-thiadiazole structure, followed by N-alkylation. The foundational synthetic

strategy involves the acid-catalyzed cyclization of a thiosemicarbazide derivative.

Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages: the formation of the parent amine

and its subsequent methylation.

Stage 1: Synthesis of Parent Amine

Stage 2: N-Methylation

4-Chlorobenzoic acid

1-(4-Chlorobenzoyl)thiosemicarbazide

Acid Chloride Formation then reaction with B

Thiosemicarbazide

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Dehydrative Cyclization (e.g., conc. H2SO4)

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

Base (e.g., K2CO3), Solvent (e.g., DMF)

Methylating Agent (e.g., Methyl Iodide)
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Caption: Synthetic pathway for 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine.

Experimental Protocol: Synthesis
Stage 1: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Preparation of 1-(4-Chlorobenzoyl)thiosemicarbazide:

To a solution of 4-chlorobenzoic acid (1 equivalent) in a suitable solvent (e.g.,

dichloromethane), add thionyl chloride (1.2 equivalents) and a catalytic amount of

dimethylformamide (DMF).

Reflux the mixture for 2-3 hours until the evolution of gas ceases.

Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-

chlorobenzoyl chloride.

In a separate flask, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent (e.g.,

pyridine) and cool in an ice bath.

Add the freshly prepared 4-chlorobenzoyl chloride dropwise to the thiosemicarbazide

solution with constant stirring.

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6

hours.

Pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed

with water, and dried to yield 1-(4-chlorobenzoyl)thiosemicarbazide.

Dehydrative Cyclization:

Add the 1-(4-chlorobenzoyl)thiosemicarbazide (1 equivalent) portion-wise to cold,

concentrated sulfuric acid (3-4 equivalents) with vigorous stirring, maintaining the

temperature below 10°C.

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

Carefully pour the reaction mixture onto crushed ice.
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Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide

solution) to precipitate the product.

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent

(e.g., ethanol) to obtain pure 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

Stage 2: Synthesis of 5-(4-Chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine

N-Methylation:

Dissolve 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1 equivalent) in a polar aprotic

solvent such as DMF.

Add a base, for example, anhydrous potassium carbonate (1.5 equivalents).

To this suspension, add a methylating agent like methyl iodide (1.2 equivalents) dropwise

at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction

progress using thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into cold water to precipitate the product.

Filter the solid, wash with water, and dry. Purify the crude product by column

chromatography or recrystallization to yield 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-

2-amine.

Structural Characterization
The synthesized compound should be rigorously characterized to confirm its structure and

purity using standard spectroscopic methods.
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Technique

Expected Observations for 5-(4-

chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-

amine

FT-IR (KBr, cm⁻¹)

~3200-3300 (N-H stretch), ~3050-3100

(Aromatic C-H stretch), ~2920-2980 (Aliphatic

C-H stretch of methyl), ~1600-1620 (C=N

stretch), ~1500-1550 (Aromatic C=C stretch),

~1090 (C-Cl stretch), ~680-720 (C-S stretch).[7]

¹H NMR (DMSO-d₆, δ ppm)

~2.9-3.1 (singlet, 3H, -CH₃), ~7.5-7.7 (doublet,

2H, aromatic protons ortho to Cl), ~7.8-8.0

(doublet, 2H, aromatic protons meta to Cl),

~8.3-8.5 (broad singlet, 1H, -NH, D₂O

exchangeable).[7]

¹³C NMR (DMSO-d₆, δ ppm)

~30-35 (-CH₃), ~128-130 (aromatic CH

carbons), ~132-135 (aromatic C-Cl carbon),

~135-138 (aromatic C-thiadiazole carbon),

~155-160 (C-5 of thiadiazole), ~165-170 (C-2 of

thiadiazole).

Mass Spectrometry (ESI-MS)
Calculated m/z for C₉H₈ClN₃S. Expected

[M+H]⁺ peak.

Biological Activity and Mechanism of Action
Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated significant potential as

anticancer agents.[3][6] Their biological activity is attributed to their ability to induce apoptosis

and cause cell cycle arrest in various cancer cell lines.

Antiproliferative Activity
Numerous studies have evaluated the cytotoxic effects of 5-(4-chlorophenyl)-1,3,4-thiadiazole

derivatives against a panel of human cancer cell lines. The data consistently show potent

activity, often with IC₅₀ values in the low micromolar range.
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Compound Analogue Cancer Cell Line IC₅₀ (µM) Reference

5-(4-

chlorophenyl)-1,3,4-

thiadiazole derivative

MCF-7 (Breast) 2.32 - 8.35 [6]

5-(4-

chlorophenyl)-1,3,4-

thiadiazole derivative

HepG2 (Liver) 3.13 - 8.35 [5][6]

N-(4-Chlorophenyl)-

thiadiazole derivative
C6 (Glioma) 22.00 [2]

2-(4-chlorophenyl)-

thiadiazole derivative
MCF-7 (Breast)

Better than

Doxorubicin
[8]

Mechanism of Action: Induction of Apoptosis and Cell
Cycle Arrest
The anticancer effects of this class of compounds are often mediated through the induction of

programmed cell death (apoptosis) and disruption of the normal cell cycle.

Cell Cycle Arrest: Treatment with 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives has been

shown to cause cell cycle arrest at the G2/M or S phases in cancer cells.[5][6] This prevents

the cells from progressing through mitosis and ultimately leads to cell death. Some analogs

have also been observed to induce G0/G1 phase arrest.[9]

Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway. This is

often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-

apoptotic protein Bcl-2, and the activation of downstream effector caspases, such as

caspase-9.[5][6]

Inhibition of Signaling Pathways: The pro-apoptotic and cell cycle inhibitory effects of

thiadiazole derivatives are linked to their ability to modulate key intracellular signaling

pathways that are often dysregulated in cancer. The Akt signaling pathway, which is a critical

regulator of cell survival and proliferation, has been identified as a key target.[4][10] Inhibition

of Akt activity by these compounds can lead to the induction of apoptosis.[4][10] Additionally,
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the extracellular signal-regulated kinase (ERK) pathway has also been implicated as a

target.[9]

5-(4-chlorophenyl)-N-methyl-
1,3,4-thiadiazol-2-amine

Akt
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Inhibition
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(Anti-apoptotic)
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(Pro-apoptotic)
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Promotes permeabilization
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Caspase-9 activation
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Caption: Plausible mechanism of action via inhibition of the Akt signaling pathway.

Experimental Protocols: Biological Evaluation
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and

serves as an indicator of cell viability and proliferation.

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of

5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compound (5-(4-chlorophenyl)-N-

methyl-1,3,4-thiadiazol-2-amine) in culture medium. Add the diluted compounds to the

respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a

positive control (e.g., Doxorubicin).

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at a specific wavelength (usually around

570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell

cycle.
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Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀

concentration for 24-48 hours.

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-

buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

propidium iodide (a DNA intercalating agent) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the

cells is measured, which allows for the quantification of cells in the G0/G1, S, and G2/M

phases of the cell cycle.

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each

phase of the cell cycle and compare the treated samples to the control.

Conclusion and Future Directions
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine and its analogs represent a promising

class of compounds in the field of anticancer drug discovery. The straightforward synthesis,

coupled with potent and selective cytotoxicity against various cancer cell lines, makes this

scaffold an attractive starting point for further development. The mechanism of action, involving

the induction of apoptosis and cell cycle arrest through the modulation of key signaling

pathways like Akt, provides a solid rationale for their therapeutic potential.

Future research should focus on optimizing the structure to enhance potency and selectivity, as

well as on comprehensive preclinical studies to evaluate in vivo efficacy and safety profiles.

Further elucidation of the specific molecular targets will be crucial for the rational design of the

next generation of thiadiazole-based anticancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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